molecular formula C22H19FO4S B3608975 2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Cat. No.: B3608975
M. Wt: 398.4 g/mol
InChI Key: KSWKYFGOMIQQJC-UHFFFAOYSA-N
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Description

2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is an organic compound that features a fluorobenzyl group and a sulfonylmethylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl chloride, is reacted with a suitable nucleophile to form the 2-fluorobenzyl intermediate.

    Sulfonylation: The intermediate is then subjected to sulfonylation using 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the sulfonylated intermediate with 4-carboxybenzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can be oxidized or reduced to form different functional groups.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted benzyl derivatives.

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Sulfide derivatives.

    Hydrolysis: 4-{[(4-methylphenyl)sulfonyl]methyl}benzoic acid and 2-fluorobenzyl alcohol.

Scientific Research Applications

2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate
  • 4-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate

Uniqueness

2-fluorobenzyl 4-{[(4-methylphenyl)sulfonyl]methyl}benzoate is unique due to the specific positioning of the fluorine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2-fluorophenyl)methyl 4-[(4-methylphenyl)sulfonylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FO4S/c1-16-6-12-20(13-7-16)28(25,26)15-17-8-10-18(11-9-17)22(24)27-14-19-4-2-3-5-21(19)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWKYFGOMIQQJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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